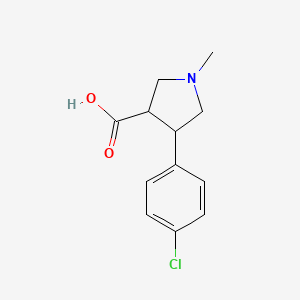

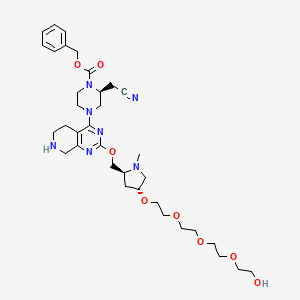

![molecular formula C19H23N3O2 B3005098 1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine CAS No. 98754-28-0](/img/structure/B3005098.png)

1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine

Vue d'ensemble

Description

The compound "1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine" is a nitrogen-containing heterocycle that is part of a broader class of piperidine derivatives. These compounds are of significant interest in medicinal chemistry due to their biological activities, particularly as potential antihistaminic agents . Piperidine derivatives are also explored for their conformational properties and the impact of substitution on their molecular structure and reactivity .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, including cyclodesulfurization, alkylation, reductive amination, or oxirane ring-opening reactions . For example, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines, which are structurally related to the compound of interest, was achieved by deprotection and alkylation steps . Similarly, the synthesis of N-nitroso-t(3)-benzyl-bis(aryl)piperidin-4-one oximes involved the reaction of N-nitroso-t(3)-benzyl-bis(aryl)piperidin-4-ones with hydroxylamine hydrochloride . These methods highlight the versatility of synthetic approaches to modify the piperidine scaffold.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, a compound with a piperidine core, was determined to have a chair conformation for the piperidine ring, which is a common feature for saturated six-membered heterocycles . The conformational preferences of these molecules can be influenced by the nature and position of substituents, as seen in the study of N-nitroso-t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-one oximes .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including conjugate additions, lithiations, and substitutions, which can be used to introduce different functional groups and create complex molecular architectures . For example, lithiated N-Boc allylic and benzylic amines can be added to nitroalkenes to form substituted piperidines with high enantioselectivity . These reactions are crucial for the synthesis of biologically active compounds and the development of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, as well as the overall molecular conformation, can affect properties such as solubility, boiling point, and reactivity. For example, the crystal structure analysis provides insights into the solid-state properties, such as lattice energy and packing, which are important for understanding the compound's stability and interactions with other molecules .

Applications De Recherche Scientifique

Kinetics and Mechanism Studies

Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates

A study by Castro et al. (1999) investigated the kinetics of reactions involving secondary alicyclic amines, including piperidine derivatives, and their reactivity towards phenyl 4-nitrophenyl thionocarbonates. The study provides insights into the rate-determining steps and the formation of intermediates in these reactions.

Conformational Analysis of Hindered Piperidines

Thangamani et al. (2010) conducted a study on t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones and their N-nitroso derivatives, which include structural elements similar to 1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine. They utilized high-resolution NMR techniques to determine the preferred conformations, revealing insights into the structural behavior of such compounds (Thangamani, Jayabharathi, & Manimekalai, 2010).

Reactivity with Dehydrogenations

The study by Möhrle and Mehrens (1998) examined the reactivity of nitrophenyl-substituted cyclic amines, including piperidine derivatives, in dehydrogenation reactions. Their work highlights the influence of different substituents on the reaction pathways and products (Möhrle & Mehrens, 1998).

Effect of Substituents on Reaction Rates and Mechanisms

Research by Um et al. (2005) investigated the influence of different substituents, including nitrophenyl groups, on the reaction rates and mechanisms of aminolysis involving piperidine. This study is relevant for understanding how structural variations in compounds like 1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine affect their chemical behavior (Um, Lee, Lee, Nagano, Fujio, & Tsuno, 2005).

Synthesis and Structural Studies

Synthesis of Piperidine Derivatives

Johnson et al. (2002) presented methods for the enantioselective synthesis of substituted piperidines, which are structurally related to 1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine. This research offers valuable methodologies for the synthesis of complex piperidine derivatives with potential application in various fields (Johnson, Jang, Slafer, Curtis, & Beak, 2002).

Crystal Structure Analysis

Kumar et al. (2020) studied the crystal structure of (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, a compound closely related to the chemical . Their research, which included single crystal X-ray diffraction and DFT studies, is significant for understanding the structural properties of similar piperidine derivatives (Kumar, Suppuraj, Mayavel, Muthuvel, & Thirunarayanan, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c23-22(24)19-9-5-4-8-17(19)14-20-18-10-12-21(13-11-18)15-16-6-2-1-3-7-16/h1-9,18,20H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENHVMGXLUWONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NCC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine | |

CAS RN |

98754-28-0 | |

| Record name | 1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3005016.png)

![N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B3005027.png)

![2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3005028.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3005030.png)

![5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol](/img/structure/B3005031.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005033.png)

![Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005035.png)